molecular formula C9H11ClO3 B8764348 (4-Chloro-2,5-dimethoxyphenyl)methanol

(4-Chloro-2,5-dimethoxyphenyl)methanol

Cat. No. B8764348
M. Wt: 202.63 g/mol
InChI Key: DELGCFDZQYMODB-UHFFFAOYSA-N
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Patent
US09169182B2

Procedure details

To a stirred solution of 4-chloro-2,5-dimethoxybenzaldehyde (29.0 g, 145 mmol, 1 equiv) in absolute ethanol (550 mL) was added sodium borohydride (27.3 g, 723 mmol, 5 equiv). The reaction was allowed to stir at room temperature for 6 h and slowly quenched via dropwise addition of acetone. The reaction mixture was diluted with EtOAc, washed with brine (×2), dried (MgSO4), filtered, and concentrated under reduced pressure. The crude residue was purified by chromatography on SiO2 (EtOAc/hexanes, 1:1) to give 28.0 g (96% yield) of 2 as a white solid: Mp 89-90° C.; Rf 0.53 (EtOAc/hexanes, 1:1); IR (neat) 3258, 2958, 2915, 1495, 1461, 1392, 1204, 1061, 719 cm−1; 1H NMR (300 MHz, CDCl3) δ 6.90 (s, 1 H), 6.80 (s, 1 H), 4.55 (d, 2 H, J=4.2 Hz), 3.77 (s, 3H), 3.71 (s, 3 H), 3.10 (bs, 1 H); 13C NMR (75 MHz, CDCl3) δ 150.6, 148.7, 128.4, 120.8, 112.5, 112.4, 60.3, 56.5, 55.6; HRMS (ESI+) m/z calcd for C9H12O3Cl 203.0475, found 203.0465.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH:6]=[O:7])=[C:4]([O:12][CH3:13])[CH:3]=1.[BH4-].[Na+]>C(O)C>[Cl:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH2:6][OH:7])=[C:4]([O:12][CH3:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
29 g
Type
reactant
Smiles
ClC1=CC(=C(C=O)C=C1OC)OC
Name
Quantity
27.3 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
550 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
slowly quenched via dropwise addition of acetone
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with EtOAc
WASH
Type
WASH
Details
washed with brine (×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by chromatography on SiO2 (EtOAc/hexanes, 1:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1OC)CO)OC
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.